MFCD06640750

Description

Based on analogous compounds in the evidence (e.g., CAS 56469-02-4, MDL MFCD02258901), it likely belongs to a class of heterocyclic or organometallic compounds with applications in coordination chemistry or catalysis . Such compounds are often characterized by their molecular weight, solubility, and bioactivity profiles, which dictate their utility in industrial or pharmaceutical contexts. For instance, compounds with MDL identifiers in the MFCD series frequently serve as ligands in transition metal complexes, enhancing catalytic efficiency in organic synthesis .

Properties

IUPAC Name |

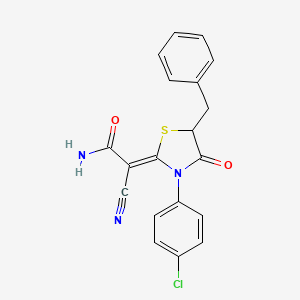

(2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S/c20-13-6-8-14(9-7-13)23-18(25)16(10-12-4-2-1-3-5-12)26-19(23)15(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWIEDTVYPEOJG-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06640750” involves a series of chemical reactions that require precise conditions. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations to yield the desired compound. These transformations may include steps such as alkylation, acylation, or cyclization, depending on the specific structure of “this compound”. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. Industrial production methods may also incorporate advanced techniques such as automated control systems and real-time monitoring to maintain optimal reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

“MFCD06640750” can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

Substitution: In this reaction, one functional group in the compound is replaced by another group.

Addition: This reaction involves the addition of atoms or groups to a double or triple bond in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

“MFCD06640750” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Industry: “this compound” may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “MFCD06640750” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. Understanding the molecular targets and pathways involved can provide insights into the compound’s potential therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD06640750, three structurally or functionally analogous compounds are analyzed (Table 1). These comparisons focus on molecular properties, synthetic accessibility, and bioactivity.

Table 1: Comparative Analysis of this compound and Similar Compounds

Structural and Functional Differences

CAS 56469-02-4: This compound shares a heterocyclic backbone (isoquinolinone) with this compound. Its lower molecular weight (163.17 g/mol) and higher solubility (-2.99 Log S) suggest enhanced pharmacokinetic properties compared to this compound, making it preferable in drug discovery .

CAS 1046861-20-4 : A boronic acid derivative with a higher molecular weight (235.27 g/mol) and bromine/chlorine substituents. Its electrophilic nature facilitates Suzuki-Miyaura cross-coupling reactions, a functional advantage over this compound in synthetic chemistry .

CAS 1761-61-1 : A brominated aromatic compound with moderate solubility (-2.47 Log S). Its simplicity and stability under reflux conditions make it a robust substrate for organic transformations, contrasting with this compound’s presumed role in catalysis .

Thermodynamic and Kinetic Considerations

- Heat of Reaction : this compound likely requires milder reaction conditions than CAS 1046861-20-4, which involves palladium-catalyzed reactions at 75°C . This difference impacts industrial scalability and safety.

- Molecular Weight Impact : The higher molecular weight of CAS 1046861-20-4 reduces its solubility, limiting its use in aqueous-phase reactions compared to this compound .

Research Findings and Limitations

However, its synthetic complexity (Score 2.07) and moderate bioavailability pose challenges for large-scale applications. In contrast, CAS 56469-02-4’s simpler synthesis and higher solubility make it a viable alternative in medicinal chemistry, though it lacks catalytic versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.